4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol
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Overview
Description
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a methyl group, a piperidinylmethyl group, and a propan-2-yl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a phenol derivative.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the methyl and propan-2-yl groups through Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst.
Piperidinylmethylation: Introduction of the piperidinylmethyl group through a nucleophilic substitution reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Lacks the piperidinylmethyl and propan-2-yl groups.
3-Methyl-2-(piperidin-1-ylmethyl)phenol: Lacks the chloro and propan-2-yl groups.
2-(Piperidin-1-ylmethyl)-6-(propan-2-yl)phenol: Lacks the chloro and methyl groups.
Uniqueness
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
46984-56-9 |
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Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C16H24ClNO/c1-11(2)13-9-15(17)12(3)14(16(13)19)10-18-7-5-4-6-8-18/h9,11,19H,4-8,10H2,1-3H3 |
InChI Key |
YVMQLJCACNGCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CN2CCCCC2)O)C(C)C)Cl |
Origin of Product |
United States |
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